4-(3-Bromo-2-chlorobenzyl)morpholine 4-(3-Bromo-2-chlorobenzyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16772840
InChI: InChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
SMILES:
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol

4-(3-Bromo-2-chlorobenzyl)morpholine

CAS No.:

Cat. No.: VC16772840

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.58 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromo-2-chlorobenzyl)morpholine -

Specification

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
IUPAC Name 4-[(3-bromo-2-chlorophenyl)methyl]morpholine
Standard InChI InChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Standard InChI Key BYOHGOQTEUFDTL-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC2=C(C(=CC=C2)Br)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked via a methylene group to a benzyl moiety. The benzene ring is substituted with bromine at the 3-position and chlorine at the 2-position, creating a sterically and electronically unique scaffold. The IUPAC name, 4-[(3-bromo-2-chlorophenyl)methyl]morpholine, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13BrClNO\text{C}_{11}\text{H}_{13}\text{BrClNO}
Molecular Weight290.58 g/mol
IUPAC Name4-[(3-bromo-2-chlorophenyl)methyl]morpholine
Standard InChIInChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)...
SMILESC1COCCN1CC2=C(C=CC(=C2)Br)Cl

The presence of halogen atoms (bromine and chlorine) enhances the compound’s lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(3-Bromo-2-chlorobenzyl)morpholine typically involves a nucleophilic substitution reaction between morpholine and a halogenated benzyl chloride precursor. According to VulcanChem, the process begins with the preparation of 3-bromo-2-chlorobenzyl chloride, which is subsequently reacted with morpholine in the presence of a base such as potassium carbonate or triethylamine. The reaction proceeds under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile:

3-Bromo-2-chlorobenzyl chloride+MorpholineBase4-(3-Bromo-2-chlorobenzyl)morpholine+HCl\text{3-Bromo-2-chlorobenzyl chloride} + \text{Morpholine} \xrightarrow{\text{Base}} \text{4-(3-Bromo-2-chlorobenzyl)morpholine} + \text{HCl}

This method aligns with broader strategies for synthesizing morpholine derivatives, where alkylation of the morpholine nitrogen is a key step .

Optimization Challenges

Key challenges include controlling regioselectivity and minimizing byproducts such as di-alkylated species. Elevated temperatures (80–120°C) and extended reaction times (12–24 hours) are often required to achieve satisfactory yields. Purification typically involves column chromatography or recrystallization, though specific solvent systems remain undocumented in publicly available literature.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop catalytic methods to improve yield and reduce reaction time.

  • Biological Screening: Evaluate affinity for CNS targets (e.g., GPCRs) and enzymes (e.g., phosphodiesterases).

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

Technological Applications

  • Material Science: Explore use as a ligand in coordination polymers or metal-organic frameworks (MOFs).

  • Agrochemicals: Investigate herbicidal or pesticidal activity given halogen content .

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